molecular formula C18H16F2N2O5 B2740198 N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide CAS No. 1396774-00-7

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide

Cat. No.: B2740198
CAS No.: 1396774-00-7
M. Wt: 378.332
InChI Key: PYKDOTQRDLNVGO-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolyl-hydroxypropyl moiety and a 3,4-difluorophenyl group. Its design incorporates hydrophilic (hydroxypropyl) and hydrophobic (fluorinated aryl) regions, likely influencing solubility and target binding.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O5/c1-18(25,10-2-5-14-15(6-10)27-9-26-14)8-21-16(23)17(24)22-11-3-4-12(19)13(20)7-11/h2-7,25H,8-9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKDOTQRDLNVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds One common method involves the use of a Pd-catalyzed C-N cross-coupling reactionThe final step involves the formation of the oxalamide linkage using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield benzo[d][1,3]dioxol-5-yl ketones, while reduction of the oxalamide linkage can produce corresponding amines .

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The benzo[d][1,3]dioxole moiety can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares a core ethanediamide scaffold with two notable analogs:

  • QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide): Features a tetrahydroquinolinyl group linked via an ethyl chain .
  • ICD (N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide): Contains an indole carboxamide and biphenyl carbonyl group .
Key Structural Differences:
Feature Target Compound QOD ICD
Aromatic Group 1 2H-1,3-Benzodioxol-5-yl 2H-1,3-Benzodioxol-5-yl Biphenyl-4-yl carbonyl
Aromatic Group 2 3,4-Difluorophenyl 1-Methyl-tetrahydroquinolin-6-yl Indole-2-carboxamide
Linker 2-Hydroxypropyl Ethyl 3-Aminopropyl
Fluorination 3,4-Difluoro substitution None None

The target compound’s 2-hydroxypropyl linker may enhance hydrogen-bonding capacity compared to QOD’s ethyl chain, while the 3,4-difluorophenyl group introduces electron-withdrawing effects and hydrophobic interactions absent in ICD .

Hypothesized Mechanism for the Target Compound :

  • The benzodioxol group may mimic QOD’s binding to the S2 subsite.
  • The 3,4-difluorophenyl moiety could improve binding affinity via hydrophobic and π-π interactions in the enzyme’s S3 pocket.
  • The hydroxypropyl linker might stabilize the binding conformation through hydrogen bonding with catalytic residues (e.g., Cys42 in falcipain-2) .

Methodological Insights

Structural comparisons rely on crystallographic and computational tools:

  • SHELX Suite : Used for refining crystal structures of related compounds, ensuring accurate atomic coordinates .
  • Molecular Dynamics (MD) Simulations : Figure 2 in illustrates QOD and falcipain-2 in a cubic simulation box, suggesting similar methods could model the target compound’s binding .
  • ORTEP-3: Employed for visualizing thermal ellipsoids and molecular geometry, critical for comparing steric effects of fluorophenyl vs. tetrahydroquinolinyl groups .

Pharmacokinetic Considerations

  • Solubility : The hydroxypropyl group may improve aqueous solubility over QOD’s ethyl linker.

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)ethanediamide is a synthetic compound with a complex structure that suggests potential biological activity. Its unique molecular composition includes a benzodioxole moiety and a difluorophenyl group, which may contribute to its interaction with various biological targets. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O5C_{19}H_{20}N_{2}O_{5}, with a molecular weight of 388.4 g/mol. The structure can be represented as follows:

Structure N 2 2H 1 3 benzodioxol 5 yl 2 hydroxypropyl N 3 4 difluorophenyl ethanediamide\text{Structure }\text{N 2 2H 1 3 benzodioxol 5 yl 2 hydroxypropyl N 3 4 difluorophenyl ethanediamide}

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The presence of the benzodioxole and difluorophenyl groups may facilitate binding interactions that modulate the activity of these targets. Potential mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways or other biological processes.
  • Receptor Modulation : It may act as an allosteric modulator at certain receptors, altering their activity in response to endogenous ligands.

Biological Activity Overview

Research into the biological activity of similar compounds has revealed several potential effects:

  • Anti-inflammatory Properties : Compounds with benzodioxole structures have been associated with anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Antioxidant Activity : The benzodioxole moiety is known for its antioxidant capabilities, which can protect cells from oxidative stress.
  • Anticancer Potential : Structural analogs have shown promise in cancer therapy by inducing apoptosis in tumor cells.

Example Research Findings

In one study involving benzodioxole derivatives, it was found that these compounds inhibited leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) with IC50 values ranging from 0.1 to 0.4 µM. This suggests that similar mechanisms could be expected from this compound due to structural similarities .

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